molecular formula C15H20O10 B049242 Glucosyringic acid CAS No. 33228-65-8

Glucosyringic acid

Cat. No. B049242
CAS RN: 33228-65-8
M. Wt: 360.31 g/mol
InChI Key: BLKMDORKRDACEI-OVKLUEDNSA-N
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Description

Synthesis Analysis

The synthesis of glucosyringic acid and related compounds involves various biochemical and chemical methods. For example, the enzymatic synthesis of D-glucosaminic acid from D-glucosamine by air oxidation catalyzed by glucose oxidase showcases a method for preparing compounds structurally related to glucosyringic acid on a multigram scale (Pezzotti, Thérisod, & Thérisod, 2005). Another approach involves the aerobic oxidation in water catalyzed by Au nanoparticles on basic supports to synthesize α-amino acids from glucosamine-HCl and its derivatives, highlighting a novel methodology that can be applicable to the synthesis of glucosyringic acid (Ohmi, Nishimura, & Ebitani, 2013).

Molecular Structure Analysis

The molecular structure of glucosyringic acid is crucial for understanding its chemical behavior and interaction with biological systems. Research in related fields, such as the study on glucosamine-6-phosphate synthase from Escherichia coli, provides insights into the structural aspects of similar compounds. This enzyme's structural and functional analysis during intracellular transport and maturation offers valuable information on the molecular configuration and its implications on functionality (Wisselaar, Kroos, Hermans, Beeumen, & Reuser, 1993).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of glucosyringic acid involves exploring its reactivity, interaction with other molecules, and the conditions under which it undergoes chemical transformations. For instance, studies on glucosamine-6-phosphate synthase highlight mechanisms that could be relevant to understanding glucosyringic acid's reactivity and potential chemical modifications (Durand, Golinelli‐Pimpaneau, Mouilleron, Badet, & Badet‐Denisot, 2008).

Physical Properties Analysis

The physical properties of glucosyringic acid, such as solubility, melting point, and crystalline structure, are essential for its handling and application in various fields. While specific studies on glucosyringic acid's physical properties are scarce, research on similar compounds can provide a basis for understanding these characteristics.

Chemical Properties Analysis

The chemical properties of glucosyringic acid, including acidity/basicity, stability under various conditions, and its behavior in chemical reactions, are fundamental aspects that determine its application potential. Studies on related compounds, such as the enzymatic synthesis and properties of glucosaminic acids, offer insights into the chemical properties that glucosyringic acid may exhibit (Pezzotti, Thérisod, & Thérisod, 2005).

Scientific Research Applications

  • Cancer Research and Diagnostics:

    • Glucosinolates, which are structurally related to Glucosyringic acid, show potential as cancer-preventing agents (Halkier & Gershenzon, 2006).
    • A specific probe, HC-glu, has been developed for detecting β-glucuronidase in living cells and animals, assisting in cancer diagnosis (Jin et al., 2018).
  • Food and Pharmaceutical Industry:

    • Gluconic acid, derived from Glucosyringic acid, is widely used in food and pharmaceutical industries, particularly through microbial production using Aspergillus niger (Ramachandran et al., 2006).
  • Neurological and Psychiatric Applications:

    • Pharmacological agents targeting metabotropic glutamate receptors, which are linked to Glucosyringic acid, have roles in CNS functions and potential therapeutic applications (Schoepp et al., 1999).
    • Antagonists of excitatory amino acid neurotransmitters, including glutamate derivatives, show promise for treating neurology and psychiatry disorders (Meldrum, 1985).
  • Gastrointestinal Health:

    • Glutamine, a derivative, is potentially beneficial in critical care nutrition, enhancing patient recovery and minimizing hospital stays (Lacey & Wilmore, 2009).
    • Glutamine's role in gastrointestinal cell health suggests benefits for selected patient groups (Ziegler et al., 2000).
  • Biomedical and Industrial Applications:

    • Hyaluronic acid, a derivative of Glucosyringic acid, is used in diverse applications, including tissue supplementation and cosmetic regeneration (Kogan et al., 2006).
    • Its properties make it suitable for drug delivery systems and various medical treatments (Fallacara et al., 2018).

Safety And Hazards

While specific safety and hazard information for Glucosyringic acid is not provided in the search results, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O10/c1-22-7-3-6(14(20)21)4-8(23-2)13(7)25-15-12(19)11(18)10(17)9(5-16)24-15/h3-4,9-12,15-19H,5H2,1-2H3,(H,20,21)/t9-,10-,11+,12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKMDORKRDACEI-OVKLUEDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186870
Record name Glucosyringic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucosyringic acid

CAS RN

33228-65-8
Record name Glucosyringic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033228658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucosyringic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
244
Citations
K Sano, S SANADA, Y IDA, J SHOJI - Chemical and pharmaceutical …, 1991 - jstage.jst.go.jp
… B (5), pericarpsaponin P J3 (3), hederasaponin B (4), syringin (7), protocatechuic acid (9), coniferin (10), liriodendrin (= dl-syringaresinol di-O-glucopyranoside)(12), glucosyringic acid (…
Number of citations: 161 www.jstage.jst.go.jp
C Maier, J Conrad, R Carle, J Weiss… - Journal of agricultural …, 2015 - ACS Publications
… Derivatives of p-coumaric acid were present at concentrations from 2.2 to 9.3 mg/g of DM (8.1–20.4% of total phenolics), whereas other phenolic constituents such as glucosyringic acid …
Number of citations: 50 pubs.acs.org
H Wangensteen, A Miron, M Alamgir, S Rajia… - Fitoterapia, 2006 - Elsevier
… globosus, two rotenoids (villosinol and 6-oxo-6a,12a-dehydrodeguelin), one isoflavone (genistin) and four phenolic glycosides (vanillic acid 4-O-β-d-glucoside, glucosyringic acid, …
Number of citations: 55 www.sciencedirect.com
K Shima, S Hisada, I Inagaki - Phytochemistry, 1971 - Elsevier
… phenolic glycoside which was identified as glucosyringic acid. This paper describes of this glycoside which is the first reported isolation from a natural source. … The above results …
Number of citations: 17 www.sciencedirect.com
TV Sung, NH Cuong, TT Thuy, PT Ninh, LTH Nhung - 2008 - vjs.ac.vn
… Further studies on biologically active compounds from this plant, this paper reports the isolation and structural determination of glucosyringic acid (1), lup-20(29)-ene-3β,11β-diol (2) …
Number of citations: 8 vjs.ac.vn
Y He, L Zhang, M Zhao, SH Tsai, YY Zong… - Journal of Asian …, 2011 - Taylor & Francis
… The five known compounds 2–5 and 7 were identified as glucosyringic acid (2) [Citation7], vanillic acid 4-O-β-d-glucoside (3) [Citation8], koaburaside (4) [Citation9], tachioside (5) […
Number of citations: 7 www.tandfonline.com
SF Farag, Y Kimura, H Ito, J Takayasu… - Journal of natural …, 2009 - Springer
… -d-glucopyranoside (6), tectorigenin 4′-O-β-d-glucopyranoside (7), and tectorigenin (8); two phenolic acid glycosides, vanillic acid 4-O-β-d-glucopyranoside (9) and glucosyringic acid (…
Number of citations: 39 link.springer.com
JX Liu, DL Di, YP Shi - Journal of the Chinese Chemical …, 2008 - Wiley Online Library
… were identified as known compounds: 3-methyl-6-methoxy-3,4-dihydroisocoumarin-8-O-β-D-glucospyranoside (2), gallic acid (3),5 glucosyringic acid (4),6 daphnoretin (5),7 …
Number of citations: 46 onlinelibrary.wiley.com
L He, Z Zhang, Y Liu, D Chen, M Yuan, G Dong… - Food Research …, 2018 - Elsevier
… H 20 O 13 S, showing an exact “SO 3 ” addition to glucosyringic acid (C 15 H 20 O 10 ). In the high energy CID … Thus, compound 2 was tentatively assigned as glucosyringic acid sulfate. …
Number of citations: 23 www.sciencedirect.com
RD Qin, W Cheng, QY Zhang, H Liang - Yao xue xue bao= Acta …, 2012 - europepmc.org
To study the chemical constituents of Alchornea trewioides, silica gel column chromatography, Sephadex LH-20, reverse phase ODS column chromatography, MCI and semi-…
Number of citations: 11 europepmc.org

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